Cas no 1016782-99-2 (2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile)
2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-8-oxo-5h-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
- 2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile
- 2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
- 2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile
- 1016782-99-2
- EN300-14410239
- DTXSID90640797
- AKOS000173321
-
- Inchi: 1S/C11H4F2N2O3/c12-11(13)17-8-1-6-7(2-9(8)18-11)15-4-5(3-14)10(6)16/h1-2,4H,(H,15,16)
- InChI Key: ALEPFOVTAKWKOB-UHFFFAOYSA-N
- SMILES: FC1(OC2C=C3C(C(C(C#N)=CN3)=O)=CC=2O1)F
Computed Properties
- Exact Mass: 250.018998g/mol
- Monoisotopic Mass: 250.018998g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 482
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 250.16g/mol
- XLogP3: 2.1
- Topological Polar Surface Area: 71.4Ų
2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-14410239-0.05g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 0.05g |
$249.0 | 2023-05-25 | |
| Enamine | EN300-14410239-0.1g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 0.1g |
$372.0 | 2023-05-25 | |
| Enamine | EN300-14410239-0.25g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 0.25g |
$530.0 | 2023-05-25 | |
| Enamine | EN300-14410239-0.5g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 0.5g |
$835.0 | 2023-05-25 | |
| Enamine | EN300-14410239-1.0g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 1g |
$1070.0 | 2023-05-25 | |
| Enamine | EN300-14410239-2.5g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 2.5g |
$2100.0 | 2023-05-25 | |
| Enamine | EN300-14410239-5.0g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 5g |
$3105.0 | 2023-05-25 | |
| Enamine | EN300-14410239-10.0g |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95% | 10g |
$4606.0 | 2023-05-25 | |
| Enamine | EN300-14410239-50mg |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95.0% | 50mg |
$249.0 | 2023-09-29 | |
| Enamine | EN300-14410239-100mg |
2,2-difluoro-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile |
1016782-99-2 | 95.0% | 100mg |
$372.0 | 2023-09-29 |
2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile Related Literature
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile
2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile (CAS No. 1016782-99-2): An Overview of Its Structure, Properties, and Applications
2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile (CAS No. 1016782-99-2) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as quinolines, which are characterized by their fused benzene and pyridine rings. The presence of difluoro and carbonitrile functionalities imparts distinct chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The molecular structure of 2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile is particularly noteworthy. The compound features a central quinoline core with a dioxolane ring fused at positions 4 and 5. The dioxolane ring is further substituted with two fluorine atoms at the 2-position and a cyano group at the 7-position. These functional groups contribute to the compound's high reactivity and stability under various conditions.
In terms of physical properties, 2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile is typically a solid at room temperature with a melting point ranging from 160°C to 165°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for use in various chemical reactions and biological assays.
The biological activity of 2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile has been extensively studied in recent years. Research has shown that this compound possesses potent antimicrobial properties against a wide range of bacteria and fungi. In particular, it has demonstrated significant activity against multidrug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). These findings have sparked interest in its potential use as an antibiotic or antifungal agent.
Beyond its antimicrobial properties, 2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile has also been investigated for its potential anticancer effects. Studies have indicated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway in breast cancer cells and the MAPK/ERK pathway in colon cancer cells. These findings suggest that 2,2-difluoro-8-oxo-2H,5H,8H-1,dioxolo4,< strong >g< strong >quinoline< strong > -7-carbonitrile may have therapeutic potential in the treatment of certain types of cancer. p > < p >In addition to its direct biological activities,< strong > 2 , 2 -difluoro - 8 - oxo - 2 H , 5 H , 8 H - 1 , 3 < strong > dioxolo strong > 4 , 5 - g < strong > quinoline strong > -7-carbonitrile serves as an important intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of novel drugs and pharmaceuticals. For instance,< strong > 2 , 2 -difluoro - 8 - oxo - 2 H , 5 H , 8 H - 1 , 3 < strong > dioxolo strong > 4 , 5 - g < strong > quinoline strong > -7-carbonitrile can be used as a building block for the synthesis of compounds with enhanced pharmacological properties or improved bioavailability. p > < p >The synthesis of< strong > 2 , 2 -difluoro - 8 - oxo - 2 H , 5 H , 8 H - 1 , 3 < strong > dioxolo strong > 4 , 5 - g < strong > quinoline strong > -7-carbonitrile involves several well-defined steps that have been optimized over time to achieve high yields and purity. One common synthetic route involves the condensation of a suitable quinoline derivative with a dioxolane precursor followed by fluorination and nitrilation reactions. Recent advancements in synthetic methods have further improved the efficiency and scalability of this process,< /p > < p >< em >< strong >Conclusion: em > p > < p >< em >< strong >< /em >< /em >< em >< /em >< em >< /em > p > < p >< em > em > p > < p >< em > em > p > < p >< em > em > p > < p >< em > em > p > < p >< em > em > p > < p >< em > em > p > < p>In conclusion,In conclusion,,< Strong > Strong >< Strong > Strong > < Strong > < Strong > Strong > < Strong > Strong > < Strong > Strong > < Strong > Strong > < Strong > Strong > < Strong > Strong > < Strong > Strong > < Strong > Strong > < Strong ></ P></ P></ P></ P></ P></ P></ P></ P></ P></ P></ P></ P></ P> < P> < EM> A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ;& # x A ; < STRONG> A ;& # x A ;& # x A ;& # x A ; < STRONG> A ;& # x A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG> A ; < STRONG>&amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp; lt;/ EM&amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;amp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;a mp;o nbsp; & amp amp amp amp amp amp amp amp amp amp amp amp amp amp amp amp amp lt;/ EM&ampampampampampampampam pa mp;o nbsp; & ampa mpa mpa mpa mpa mpa mpa mpa mpa mpa mpa mpa mpa mpa m pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; & am pa;o nbsp; <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p> <p style="text-align: justify;">In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion, In conclusion,
1016782-99-2 (2,2-difluoro-8-oxo-2H,5H,8H-1,3dioxolo4,5-gquinoline-7-carbonitrile) Related Products
- 14698-29-4(Oxolinic acid)
- 154504-43-5(1,3-Dioxolo[4,5-g]quinolin-8(5H)-one)
- 194804-75-6(Garenoxacin)
- 10118-81-7(2-(3,4-dihydroxyphenyl)-2-oxoacetic acid)
- 1008780-80-0(3-Quinolinecarbonitrile,7-fluoro-1,4-dihydro-4-oxo-)
- 154554-41-3(CHM-1)
- 194804-72-3(3-Quinolinecarboxylicacid,1-cyclopropyl-8-(difluoromethoxy)-7-(2,3-dihydro-1-methyl-1H-isoindol-5-yl)-1,4-dihydro-4-oxo-)
- 13997-19-8(Nequinate)
- 127285-54-5(6,7-Dimethoxy-1H-quinolin-4-one)
- 16171-98-5(Ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate)